REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.S(=O)(=O)(O)O.S([O-])([O-])(=O)=O.[N+:17]([O-])([OH:19])=[O:18]>>[CH3:1][C:2]1[NH:3][C:4]([N+:17]([O-:19])=[O:18])=[CH:5][N:6]=1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC=1NC=CN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC=CN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC=CN1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Type
|
CUSTOM
|
Details
|
while constantly stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a glass bottle of 750 ml, provided with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
gradually introduced in such a way
|
Type
|
CUSTOM
|
Details
|
did not exceed 120°
|
Type
|
CUSTOM
|
Details
|
a highly exothermic reaction)
|
Type
|
CUSTOM
|
Details
|
to about 50°
|
Type
|
CUSTOM
|
Details
|
if a too violent course of the reaction in the first stage
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
WAIT
|
Details
|
Then, after several minutes
|
Type
|
CUSTOM
|
Details
|
as the intensity of the reaction
|
Type
|
ADDITION
|
Details
|
was added up to exhaustion of the entire quantity of 50 ml
|
Type
|
CUSTOM
|
Details
|
the reflux condenser was removed
|
Type
|
TEMPERATURE
|
Details
|
the temperature raised to 130°-150°
|
Type
|
TEMPERATURE
|
Details
|
for complete cooling and in a known manner, by means of neutralization with ammonia water
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=CN1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.S(=O)(=O)(O)O.S([O-])([O-])(=O)=O.[N+:17]([O-])([OH:19])=[O:18]>>[CH3:1][C:2]1[NH:3][C:4]([N+:17]([O-:19])=[O:18])=[CH:5][N:6]=1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC=1NC=CN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC=CN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC=CN1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Type
|
CUSTOM
|
Details
|
while constantly stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a glass bottle of 750 ml, provided with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
gradually introduced in such a way
|
Type
|
CUSTOM
|
Details
|
did not exceed 120°
|
Type
|
CUSTOM
|
Details
|
a highly exothermic reaction)
|
Type
|
CUSTOM
|
Details
|
to about 50°
|
Type
|
CUSTOM
|
Details
|
if a too violent course of the reaction in the first stage
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
WAIT
|
Details
|
Then, after several minutes
|
Type
|
CUSTOM
|
Details
|
as the intensity of the reaction
|
Type
|
ADDITION
|
Details
|
was added up to exhaustion of the entire quantity of 50 ml
|
Type
|
CUSTOM
|
Details
|
the reflux condenser was removed
|
Type
|
TEMPERATURE
|
Details
|
the temperature raised to 130°-150°
|
Type
|
TEMPERATURE
|
Details
|
for complete cooling and in a known manner, by means of neutralization with ammonia water
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=CN1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |